2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with a sulfonamide group attached to a chlorinated benzene ring and a phenyl group substituted with an isothiazolidine-1,1-dioxide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolidine-1,1-dioxide Moiety: This step involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the isothiazolidine-1,1-dioxide ring.
Nucleophilic Substitution: The isothiazolidine-1,1-dioxide intermediate is then reacted with a chlorinated benzene sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzyme systems or anticancer activity by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group, leading to different chemical and biological properties.
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Contains a benzamide group, which may alter its interaction with biological targets.
Uniqueness
The unique combination of the sulfonamide group, chlorinated benzene ring, and isothiazolidine-1,1-dioxide moiety in 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-7-1-2-8-15(14)24(21,22)17-12-5-3-6-13(11-12)18-9-4-10-23(18,19)20/h1-3,5-8,11,17H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSHCPUAQZILEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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